molecular formula C9H8F3NO2 B1521261 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone CAS No. 489429-72-3

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B1521261
CAS No.: 489429-72-3
M. Wt: 219.16 g/mol
InChI Key: XIRKNTLEMGPMBX-UHFFFAOYSA-N
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Description

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by its trifluoromethyl group and an amino group attached to a methoxy-substituted phenyl ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-amino-3-methoxybenzaldehyde as the starting material.

  • Trifluoromethylation: The aldehyde group is converted to a trifluoromethyl group using reagents like trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a strong base such as potassium tert-butoxide.

  • Oxidation: The resulting trifluoromethylated compound is then oxidized to form the corresponding ketone using oxidizing agents like Dess-Martin periodinane or PCC (Pyridinium chlorochromate).

Industrial Production Methods:

  • Batch Process: The compound can be synthesized in a batch process, where each step is carried out sequentially in separate reactors.

  • Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction of the ketone group can yield the corresponding alcohol.

  • Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

  • Oxidation: Dess-Martin periodinane, PCC, or KMnO4 in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanoic acid.

  • Reduction: 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanol.

  • Substitution: N-acyl or N-alkyl derivatives of the amino group.

Mechanism of Action

Target of Action

The primary target of 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is the mitogen-activated protein kinase (MAPK) family . This family consists of both stress-activated (SAPK) and mitogen-activated (MAPK) protein kinases . They form a network of signal transduction cascades that mediate cellular responses to a diverse range of stimuli, including growth factors, chemical or osmotic stress, irradiation, bacterial infection, and proinflammatory cytokines .

Mode of Action

This compound is a non-ATP competitive selective MEK1/2 inhibitor that specifically inhibits MEK-1-mediated activation of MAPK . Its antiproliferative effect through inducing G1 cell cycle arrest and apoptosis in tumor cells has been previously described .

Biochemical Pathways

The compound affects the MAPK pathway, which plays a crucial role in multiple cellular processes including cell survival, proliferation, differentiation, cell development, apoptosis, metabolism, and migration . The MAPK pathway is crucial for the development and proliferation of many cancer cell types and is known to promote anti-apoptotic and survival signals .

Pharmacokinetics

It is known that the compound’s bioavailability can be enhanced when formulated into polyamidoamine (pamam)-coated poly(lactide-co-glycolide) (plga) nanoparticles . In vivo murine studies revealed that the pharmacokinetics and biodistribution profile of intravenous (IV) injected this compound was improved when delivered as loaded PAMAM-coated PLGA-PEG nanoparticles as opposed to soluble this compound .

Result of Action

The result of the action of this compound is the inhibition of the MAPK pathway, leading to the arrest of the G1 cell cycle and induction of apoptosis in tumor cells . This can lead to the suppression of tumor growth and potentially the reduction of tumor size .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the compound into nanoparticles can enhance its tissue distribution and improve its pharmacokinetics . .

Biochemical Analysis

Biochemical Properties

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone is known to interact with enzymes in the MAPK pathway . It specifically inhibits MEK-1-mediated activation of MAPK , thereby playing a role in various biochemical reactions. The nature of these interactions is inhibitory, affecting the phosphorylation process that is crucial for the activation of the MAPK pathway .

Cellular Effects

The compound exerts significant effects on various types of cells. For instance, it has been shown to inhibit proliferation or induce cell death in human leukemic U937 cells . It influences cell function by affecting cell signaling pathways, particularly the MAPK pathway . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on the MAPK pathway . It prevents the activation of MEK by Raf or MEK kinase, thereby inhibiting the downstream activation of MAPK . This can lead to changes in gene expression and impact various cellular functions .

Temporal Effects in Laboratory Settings

It is known that the compound’s inhibitory effects on the MAPK pathway can persist over time, affecting long-term cellular functions .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it is known that the compound’s effects can vary with dosage

Metabolic Pathways

Given its inhibitory action on the MAPK pathway , it is likely that it interacts with enzymes or cofactors within this pathway.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe to study biological systems, particularly in understanding the role of trifluoromethyl groups in biological interactions.

  • Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability and chemical resistance.

Comparison with Similar Compounds

  • 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.

  • 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroacetic acid: Similar structure but with a carboxylic acid group instead of a ketone.

Uniqueness:

  • The presence of the trifluoromethyl group in 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone provides unique chemical and physical properties compared to similar compounds, such as increased stability and lipophilicity.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(7(6)13)8(14)9(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRKNTLEMGPMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664410
Record name 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489429-72-3
Record name 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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